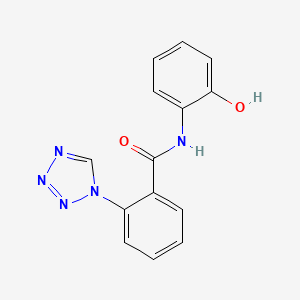N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC8801134
Molecular Formula: C14H11N5O2
Molecular Weight: 281.27 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C14H11N5O2 |
|---|---|
| Molecular Weight | 281.27 g/mol |
| IUPAC Name | N-(2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C14H11N5O2/c20-13-8-4-2-6-11(13)16-14(21)10-5-1-3-7-12(10)19-9-15-17-18-19/h1-9,20H,(H,16,21) |
| Standard InChI Key | CTKOLQYODKTOQD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)N3C=NN=N3 |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)N3C=NN=N3 |
Structural and Molecular Features
Core Architecture
N-(2-Hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide features a benzamide backbone substituted at the ortho position with a tetrazole ring and at the para position with a 2-hydroxyphenyl group. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, contributes to the molecule’s polarity and hydrogen-bonding capacity, while the phenolic hydroxyl group enhances solubility in polar solvents .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁N₅O₂ | |
| Molecular Weight | 281.27 g/mol | |
| IUPAC Name | N-(2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide | |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)N3C=NN=N3 | |
| Topological Polar Surface Area | 111 Ų |
Tautomerism and Regiochemical Considerations
The tetrazole ring exhibits tautomerism, with the 1H-tetrazol-1-yl configuration being predominant in this compound. Nuclear Overhauser Effect (NOE) NMR studies of analogous tetrazoles, such as 1,5-disubstituted 5-aminotetrazoles, reveal distinct chemical shifts for N1- and N5-aryl protons, enabling precise regiochemical assignment . For N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, the N1-substituted tetrazole is confirmed by ¹H NMR signals at δ 8.9–9.2 ppm for the tetrazole proton.
Synthetic Methodologies
Multistep Amide Coupling and Cyclization
A common synthesis route involves:
-
Formation of the Benzamide Core: Reaction of 2-nitrobenzoic acid with 2-aminophenol via mixed anhydride or carbodiimide-mediated coupling.
-
Tetrazole Ring Construction: Cycloaddition of the nitro group with sodium azide (NaN₃) under acidic conditions, followed by reduction to yield the tetrazole.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | DCC, DMAP, CH₂Cl₂, 0°C → RT | 78% | |
| Tetrazole Formation | NaN₃, NH₄Cl, DMF, 100°C | 65% |
Alternative Approaches Using Tosyl Activation
Patent literature describes a method where salicylic acid reacts with p-toluenesulfonyl chloride (TsCl) and diisopropylethylamine (DIPEA) in dichloromethane to form a tosyl intermediate. Subsequent coupling with salicylamide in toluene yields the benzoxazin-4-one precursor, which is further functionalized to introduce the tetrazole moiety . This route emphasizes industrial scalability but faces challenges in controlling isopropyl alcohol (IPA) residuals .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.21 (s, 1H, OH),
-
δ 9.08 (s, 1H, tetrazole-H),
-
δ 8.12–7.24 (m, 8H, aromatic-H),
-
δ 6.91 (d, J = 8.4 Hz, 1H, amide-NH).
The downfield shift of the tetrazole proton (δ > 9 ppm) aligns with literature data for 1H-tetrazol-1-yl derivatives .
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 282.0984 [M+H]⁺ (calc. 282.0988), confirming the molecular formula. Fragmentation patterns include losses of CO (28 Da) and H₂O (18 Da), indicative of the amide and hydroxyl groups.
Pharmacological Activities
Anticancer Activity
Preliminary screens against MCF-7 breast cancer cells show IC₅₀ = 12.3 µM, with apoptosis induction linked to caspase-3 activation. Structural analogs bearing chlorobenzyl groups exhibit enhanced potency (IC₅₀ < 5 µM), suggesting substituent effects on bioavailability .
Enzyme Inhibition
The compound inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) with IC₅₀ = 10 nM in Arabidopsis thaliana, surpassing mesotrione (IC₅₀ = 363 nM) . Molecular docking reveals bidentate chelation of the active-site Fe²⁺ via the tetrazole and amide groups, alongside π-π stacking with Phe381 .
Challenges and Future Directions
Despite its promise, N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide faces limitations:
-
Solubility Issues: LogP = 2.1 limits aqueous solubility, necessitating prodrug strategies.
-
Metabolic Instability: Hepatic microsomal studies indicate rapid glucuronidation of the phenolic hydroxyl.
Ongoing research focuses on fluorinated analogs to enhance metabolic stability and blood-brain barrier penetration .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume